molecular formula C22H22N4O2S2 B10878455 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide

2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide

Cat. No.: B10878455
M. Wt: 438.6 g/mol
InChI Key: NXLFEMSJJVDVJP-UHFFFAOYSA-N
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Description

2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE is a complex organic compound that features a benzimidazole moiety linked to a benzothiophene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole and benzothiophene intermediates, which are then coupled through a series of reactions involving nucleophilic substitution and condensation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are critical for cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Properties

Molecular Formula

C22H22N4O2S2

Molecular Weight

438.6 g/mol

IUPAC Name

2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide

InChI

InChI=1S/C22H22N4O2S2/c1-3-18(30-22-24-16-9-5-6-10-17(16)26(22)13(2)27)20(28)25-21-15(12-23)14-8-4-7-11-19(14)29-21/h5-6,9-10,18H,3-4,7-8,11H2,1-2H3,(H,25,28)

InChI Key

NXLFEMSJJVDVJP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)SC3=NC4=CC=CC=C4N3C(=O)C

Origin of Product

United States

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